molecular formula C9H13NO2 B13520607 3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid

3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid

Cat. No.: B13520607
M. Wt: 167.20 g/mol
InChI Key: IXZSIWXBSPAGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C9H13NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a propynyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with piperidine, which is commercially available.

    Alkylation: The piperidine is alkylated with propargyl bromide (prop-2-yn-1-yl bromide) in the presence of a base such as potassium carbonate (K2CO3) to form 3-(Prop-2-yn-1-yl)piperidine.

    Carboxylation: The resulting 3-(Prop-2-yn-1-yl)piperidine is then carboxylated using carbon dioxide (CO2) under high pressure and temperature conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are used under high pressure.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of this compound ketone or carboxylic acid derivatives.

    Reduction: Formation of this compound alkene or alkane derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The propynyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit or activate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Prop-2-yn-1-yl)piperidine: Lacks the carboxylic acid group, making it less polar and potentially less reactive.

    3-(Prop-2-yn-1-yl)piperidine-3-carboxylate: An ester derivative with different solubility and reactivity properties.

    1-(Prop-2-yn-1-yl)piperidine: The propynyl group is attached to the nitrogen atom, leading to different chemical behavior.

Uniqueness

3-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid is unique due to the presence of both the propynyl and carboxylic acid groups

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-prop-2-ynylpiperidine-3-carboxylic acid

InChI

InChI=1S/C9H13NO2/c1-2-4-9(8(11)12)5-3-6-10-7-9/h1,10H,3-7H2,(H,11,12)

InChI Key

IXZSIWXBSPAGIF-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCCNC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.